1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid
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Overview
Description
1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring, an oxazole ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is typically introduced through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and efficiency. Catalysts such as rhodium or iridium complexes can be used to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and polymers.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets .
Comparison with Similar Compounds
Similar Compounds
1-((2-(3,5-Dimethylphenyl)-5-methyloxazol-4-yl)methyl)piperidine-4-carboxylic acid: shares similarities with other piperidine and oxazole derivatives, such as:
Uniqueness
Its ability to undergo diverse chemical reactions and its potential as a versatile intermediate make it a valuable compound in various research fields .
Properties
Molecular Formula |
C19H24N2O3 |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
1-[[2-(3,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C19H24N2O3/c1-12-8-13(2)10-16(9-12)18-20-17(14(3)24-18)11-21-6-4-15(5-7-21)19(22)23/h8-10,15H,4-7,11H2,1-3H3,(H,22,23) |
InChI Key |
XNTXWCGQXPXDLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=NC(=C(O2)C)CN3CCC(CC3)C(=O)O)C |
Origin of Product |
United States |
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